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molecular formula C12H14N2O2 B1589013 Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate CAS No. 71056-58-1

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

Cat. No. B1589013
M. Wt: 218.25 g/mol
InChI Key: WPRKJQVJYKGTLF-UHFFFAOYSA-N
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Patent
US06979692B2

Procedure details

Preferred alternative B. A mixture of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (150.0 g), from step (a) or commercial sources, and 10% palladium on carbon catalyst (50% wet) (15.0 g) in ethyl acetate (1800 mL) was hydrogenated at 3 bar at 30° C. for 8 hours. The mixture was then filtered and the solids washed with ethyl acetate (300 mL). The combined filtrate and washings were partially azeotropically dried at reflux and then concentrated to 800 mL to give a solution of product ethyl 5-amino-1-methyl-1H-indole-2-carboxylate in ethyl acetate.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
1800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>[Pd].C(OCC)(=O)C>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:2]([CH3:1])[C:3]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4]2

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CN1C(=CC2=CC(=CC=C12)[N+](=O)[O-])C(=O)OCC
Step Two
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1800 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the solids washed with ethyl acetate (300 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were partially azeotropically dried
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 800 mL

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=C(N(C2=CC1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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